Methyl 2-(aminomethyl)oxazole-4-carboxylate Methyl 2-(aminomethyl)oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 612512-13-7
VCID: VC3925841
InChI: InChI=1S/C6H8N2O3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2,7H2,1H3
SMILES: COC(=O)C1=COC(=N1)CN
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

Methyl 2-(aminomethyl)oxazole-4-carboxylate

CAS No.: 612512-13-7

Cat. No.: VC3925841

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(aminomethyl)oxazole-4-carboxylate - 612512-13-7

Specification

CAS No. 612512-13-7
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C6H8N2O3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2,7H2,1H3
Standard InChI Key FSKWRNINWRUSHD-UHFFFAOYSA-N
SMILES COC(=O)C1=COC(=N1)CN
Canonical SMILES COC(=O)C1=COC(=N1)CN

Introduction

Key Findings

Methyl 2-(aminomethyl)oxazole-4-carboxylate (CAS: 612512-13-7) is a heterocyclic compound featuring a five-membered oxazole ring substituted with an aminomethyl group at position 2 and a methyl ester at position 4. Its molecular formula is C6H8N2O3\text{C}_6\text{H}_8\text{N}_2\text{O}_3, with a molecular weight of 156.14 g/mol. This compound serves as a versatile intermediate in pharmaceutical synthesis, materials science, and agrochemical development. Its unique electronic and steric properties, derived from the oxazole core, enable diverse reactivity in nucleophilic and electrophilic reactions. Recent advancements in flow chemistry have improved its synthetic accessibility, while structural analogs demonstrate promising biological activities, including enzyme inhibition and antimicrobial effects .

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of an oxazole ring—a heterocycle with one oxygen and one nitrogen atom—substituted at positions 2 and 4. Key features include:

  • Position 2: An aminomethyl (-CH2_2NH2_2) group, which enhances nucleophilicity and enables peptide coupling reactions.

  • Position 4: A methyl ester (-COOCH3_3), facilitating hydrolysis to carboxylic acid derivatives for further functionalization .

The planar oxazole ring contributes to aromatic stability, while the electron-withdrawing ester group modulates reactivity. X-ray crystallography of related compounds (e.g., Boc-protected derivatives) confirms a dihedral angle of 89.2° between the oxazole and ester planes, optimizing steric interactions .

Spectroscopic Properties

  • NMR: 1H^1\text{H} NMR (CDCl3_3) signals include δ 8.17 (s, 1H, oxazole-H), δ 5.73 (d, 1H, -CH2_2NH2_2), and δ 3.89 (s, 3H, -OCH3_3) .

  • IR: Stretching vibrations at 1720 cm1^{-1} (ester C=O) and 3350 cm1^{-1} (N-H).

  • Mass Spec: ESI-MS shows a molecular ion peak at m/z 157.1 [M+H]+^+.

Synthesis and Optimization

Cyclodehydration of β-Hydroxy Amides

The most efficient route involves Deoxo-Fluor®-mediated cyclization of β-hydroxy amides at room temperature (20–25°C), achieving yields of 85–92% . For example:

β-Hydroxy amide+Deoxo-Fluor®CH2Cl2,1.7minOxazolineMnO2,flowOxazole\text{β-Hydroxy amide} + \text{Deoxo-Fluor®} \xrightarrow{\text{CH}_2\text{Cl}_2, 1.7\, \text{min}} \text{Oxazoline} \xrightarrow{\text{MnO}_2, \text{flow}} \text{Oxazole}

Key advantages include rapid mixing, reduced HF exposure, and scalability via flow reactors .

Table 1: Comparison of Synthesis Methods

MethodReagentsYield (%)Purity (%)Reference
Deoxo-Fluor® cyclizationβ-Hydroxy amides85–92>98
DAST-mediatedβ-Keto esters70–7595
Solid-phase peptideBoc-protected amine55–6090

Functionalization Strategies

  • Boc Protection: Reacting with di-tert-butyl dicarbonate yields methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate (CAS: 182120-89-4), a stable intermediate for peptide synthesis .

  • Hydrolysis: The methyl ester undergoes saponification to 2-(aminomethyl)oxazole-4-carboxylic acid (CAS: 182120-90-7) under basic conditions.

Physicochemical Properties

Thermal and Solubility Data

  • Melting Point: 160–164°C (decomposes) .

  • Solubility: Soluble in DMF (>50 mg/mL), methanol (20 mg/mL), and dichloromethane (15 mg/mL) .

  • pKa: Estimated at 2.46 ± 0.10 for the conjugate acid of the aminomethyl group .

Stability

  • The compound is hygroscopic and requires storage under inert gas at −20°C.

  • Decomposition occurs above 200°C, releasing CO2_2 and NH3_3 .

Biological Activities and Applications

Enzyme Inhibition

Structural analogs inhibit histone deacetylases (HDACs) with IC50_{50} values of 14–67 nM, suggesting potential in oncology. The oxazole ring mimics lysine’s ε-amino group, competing for HDAC active sites.

Antimicrobial Activity

Methyl 2-(aminomethyl)oxazole-4-carboxylate derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) .

Pharmaceutical Intermediates

  • Peptide Mimetics: Incorporated into foldamers and bioinspired catalysts via solid-phase synthesis .

  • Agrochemicals: Serves as a precursor for herbicides targeting acetolactate synthase .

Industrial and Research Implications

The compound’s synthesis scalability (flow reactors) and modular reactivity position it as a cornerstone in drug discovery. Future directions include:

  • Catalytic Asymmetric Synthesis: Leveraging cobalt(III) complexes for enantioselective Ugi-4CR/Wittig reactions .

  • Polymer Chemistry: Incorporating oxazole units into conductive polymers for OLEDs .

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